alcaloides de tipo crinina y haemanthamina de la familia Amaryllidáceas

Amaryllidaceae alkaloids, including crinine- and haemanthamine-type compounds, are a diverse group of natural products found predominantly in the Amaryllidaceae family of plants. These alkaloids exhibit a wide range of biological activities, making them valuable targets for medicinal chemistry research. Crinine derivatives are known for their potential as anti-inflammatory agents due to their ability to inhibit inflammatory responses at molecular levels. Haemanthamine-type alkaloids, on the other hand, have been shown to possess cytotoxic properties and are being explored for their anti-cancer potential.

Structurally, crinine-type alkaloids typically feature a tricyclic core with an indole ring attached through various substituents, contributing to their diverse biological activities. Haemanthamine-type alkaloids often exhibit similar structural features but may differ in functional groups or substitutions, which can influence their pharmacological properties. Both types of alkaloids are characterized by their complex chemistry and require precise synthesis methods for pharmaceutical development.

In summary, these natural products offer promising opportunities for drug discovery and development, particularly in the areas of anti-inflammatory and anticancer therapeutics.

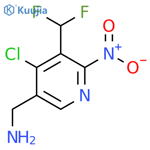

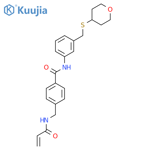

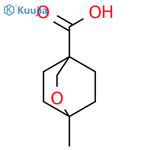

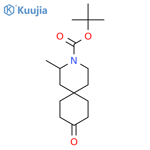

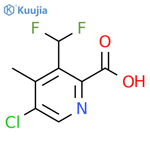

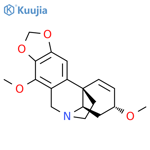

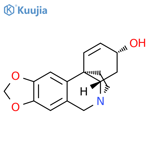

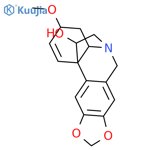

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

|

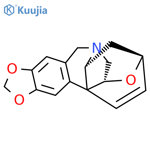

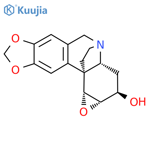

3H,6H-5,11b-Ethano[1,3]dioxolo[4,5-j]phenanthridine,4,4a-dihydro-3,7-dimethoxy-, (3R,4aR,5S,11bS)- | 1162-10-3 | C18H21NO4 |

|

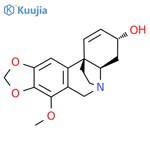

3H,6H-5,11b-Ethano[1,3]dioxolo[4,5-j]phenanthridin-3-ol, 4,4a-dihydro-, (3R,4aS,5R,11bR)- | 25375-48-8 | C16H17NO3 |

|

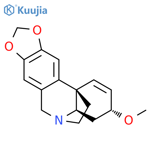

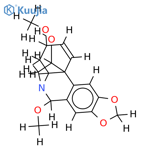

crinamine | 639-41-8 | C17H19NO4 |

|

(15S,17R,19S)-6,8,16-Trioxa-1-azahexacyclo[13.3.2.03,11.05,9.012,17.012,19]icosa-3,5(9),10,13-tetraene | 6900-81-8 | C16H15NO3 |

|

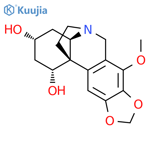

(1alpha,3alpha)-7-methoxycrinan-1,3-diol | 4673-18-1 | C17H21NO5 |

|

buphanisine | 468-22-4 | C17H19NO3 |

|

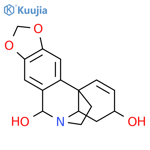

crinine | 510-67-8 | C16H17NO3 |

|

Flexinine | 509-88-6 | C16H17NO4 |

|

(3alpha)-7-methoxy-1,2-didehydrocrinan-3-ol | 7363-25-9 | C17H19NO4 |

|

6-O-methylhaemanthidine | 120293-53-0 | C18H21NO5 |

Literatura relevante

-

Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444

-

5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

Proveedores recomendados

-

Wuhan Comings Biotechnology Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

pengshengyueFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

江苏科伦多食品配料有限公司Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Wuhan ChemNorm Biotech Co.,Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Synrise Material Co. Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados